

chemical and physical properties of EMDT oxalate

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Compound of Interest

Compound Name: EMDT oxalate

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An In-Depth Technical Guide to EMDT Oxalate

Introduction

EMDT oxalate, chemically known as 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine oxalate, is a potent and selective agonist for the serotonin 5-HT₆ receptor. [1][2][3][4] Due to its specific pharmacological profile, it has garnered significant interest within the scientific community, particularly for research into neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and key experimental protocols related to **EMDT oxalate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **EMDT oxalate** are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

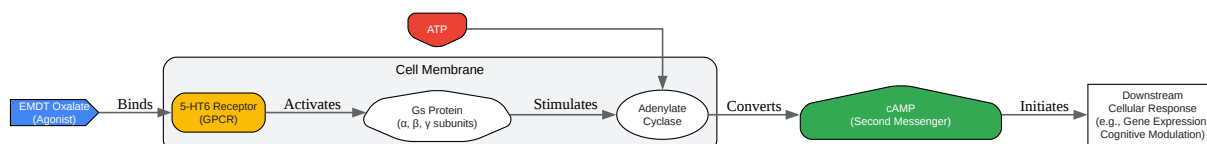
Property	Data	Reference(s)
IUPAC Name	2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid	
CAS Number	263744-72-5	
Molecular Formula	C ₁₅ H ₂₂ N ₂ O · C ₂ H ₂ O ₄	
Molecular Weight	336.38 g/mol (Oxalate Salt) 246.35 g/mol (Free Base)	
Purity	≥98% (typically by HPLC)	
Solubility (Water)	Soluble to 50 mM	
Solubility (DMSO)	Soluble to 100 mM	
Storage (Solid)	Store at +4°C	
Storage (Stock Solution)	Use within 1 month at -20°C or within 6 months at -80°C.	

Biological Activity and Mechanism of Action

EMDT oxalate functions as a selective agonist at the 5-HT₆ serotonin receptor, which is primarily expressed in the brain and implicated in cognitive processes. Its high affinity for this receptor makes it a valuable tool for studying serotonergic neurotransmission.

Mechanism of Action: The primary mechanism of action involves binding to and activating the 5-HT₆ receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that influences various downstream cellular signaling pathways related to mood and cognition. **EMDT oxalate** exhibits a strong binding affinity with a K_i value of 16 nM at human 5-HT₆ receptors. This activity has been linked to antidepressant-like effects observed in preclinical animal models.

While the compound is an oxalate salt, its primary pharmacological target is the 5-HT6 receptor. Some literature also mentions interactions with enzymes involved in oxalate metabolism, such as oxalate decarboxylase. This is likely a secondary characteristic or related to the oxalate counter-ion rather than its main mechanism for neuropsychiatric effects.



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Fig. 1: 5-HT6 Receptor Agonist Signaling Pathway.

Experimental Protocols

This section details common methodologies for the synthesis, purification, and analysis of **EMDT oxalate** for research purposes.

A. Synthesis: Oxalate Salt Formation

The conversion of the EMDT free base to its more stable and soluble oxalate salt is a standard procedure.

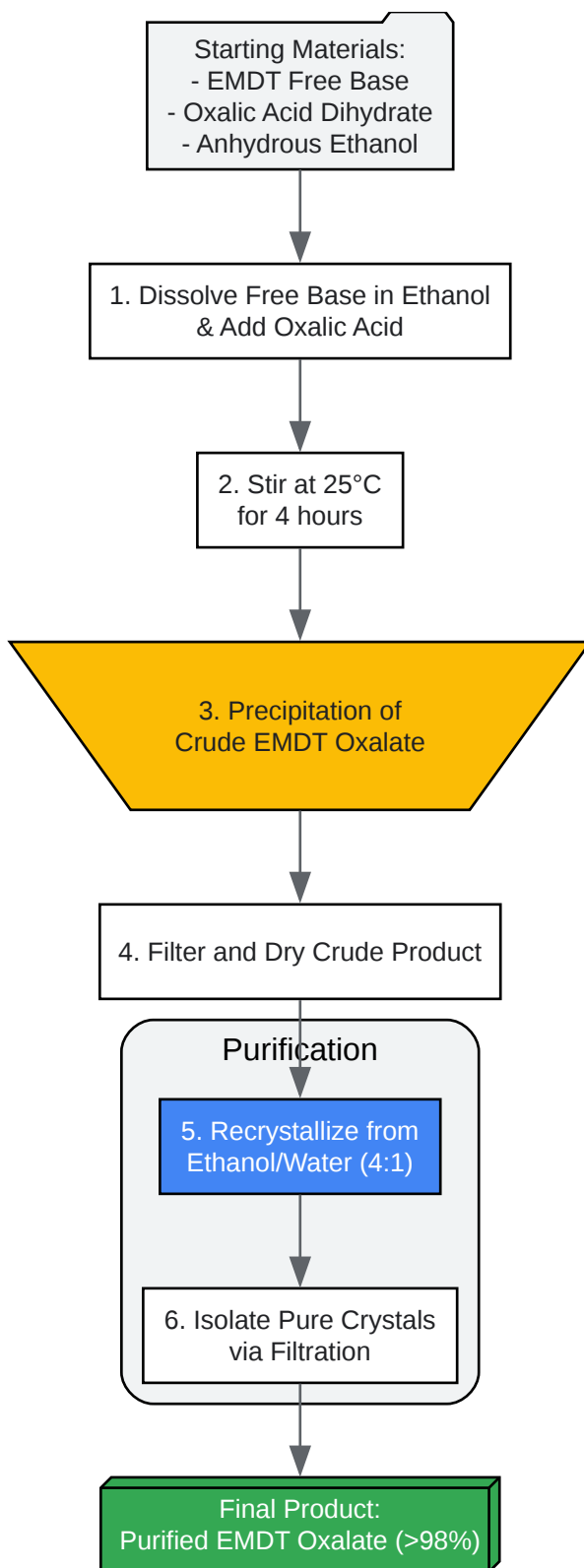
- Protocol:
 - Dissolve the EMDT free base in anhydrous ethanol.
 - Add an equimolar amount of oxalic acid dihydrate to the solution.
 - Stir the resulting mixture continuously at room temperature (25°C) for approximately 4 hours.
 - Collect the precipitated **EMDT oxalate** salt by filtration.

- Dry the final product under a vacuum to remove residual solvent.

B. Purification: Recrystallization

To achieve high purity ($\geq 98\%$), crude **EMDT oxalate** is purified via recrystallization. This method effectively removes unreacted starting materials and byproducts.

- Protocol:
 - Prepare a mixed solvent system, such as ethanol and water in a 4:1 ratio.
 - Dissolve the crude **EMDT oxalate** in a minimal amount of the hot solvent system until fully dissolved.
 - Allow the solution to cool slowly to room temperature, promoting the formation of pure crystals.
 - Further cool the solution in an ice bath to maximize crystal precipitation.
 - Isolate the purified crystals by filtration and wash with a small amount of the cold solvent mixture.
 - Dry the crystals thoroughly. This process typically results in a purity of $>98\%$, though with a yield loss of 15-20%.



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Fig. 2: Workflow for Synthesis and Purification.

C. Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility.

- Protocol:
 - Based on the required concentration and the compound's solubility, select an appropriate solvent (e.g., water or DMSO).
 - Weigh the desired amount of **EMDT oxalate** and add the calculated volume of solvent.
 - To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath.
 - Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm filter if intended for cell culture use.
 - Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

D. Analytical Characterization

The identity and purity of **EMDT oxalate** should be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound, which should typically be ≥98%.
- Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and the formation of the oxalate salt.
- Nuclear Magnetic Resonance (NMR) Spectroscopy and Elemental Analysis: Provide detailed structural confirmation and verify the elemental composition of the synthesized compound.

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